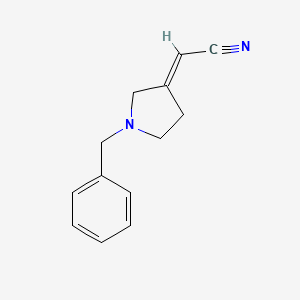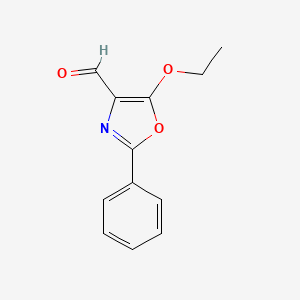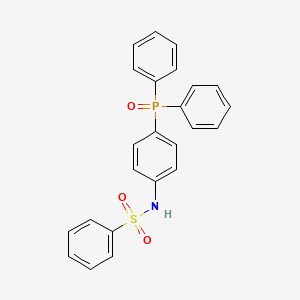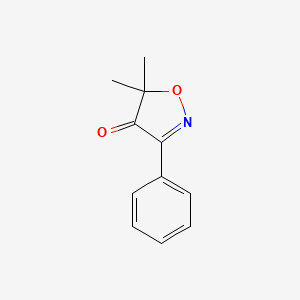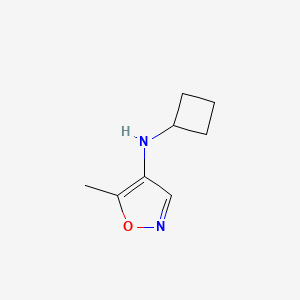![molecular formula C22H14ClN3S B15208278 N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7-chloroquinolin-4-amine CAS No. 920520-02-1](/img/structure/B15208278.png)
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7-chloroquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both benzothiazole and quinoline moieties in the structure of N-(3-(Benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine makes it a compound of significant interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms an intermediate, which is then further reacted with other reagents to form the final compound. Various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions, have been employed to synthesize benzothiazole derivatives .
Industrial Production Methods
Industrial production methods for N-(3-(Benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(Benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent sensors for detecting metal ions.
Mécanisme D'action
The mechanism of action of N-(3-(Benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . The compound’s structure allows it to bind effectively to the active site of the enzyme, thereby blocking its activity and leading to the death of the bacterial cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylamino)benzamide
- 2-amino-6-chlorobenzothiazole
- 2-amino-5-fluorobenzothiazole
Uniqueness
N-(3-(Benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine is unique due to the presence of both benzothiazole and quinoline moieties, which confer distinct biological activities. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry.
Propriétés
Numéro CAS |
920520-02-1 |
|---|---|
Formule moléculaire |
C22H14ClN3S |
Poids moléculaire |
387.9 g/mol |
Nom IUPAC |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-7-chloroquinolin-4-amine |
InChI |
InChI=1S/C22H14ClN3S/c23-15-8-9-17-18(10-11-24-20(17)13-15)25-16-5-3-4-14(12-16)22-26-19-6-1-2-7-21(19)27-22/h1-13H,(H,24,25) |
Clé InChI |
MUCYAODTPGRAAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC4=C5C=CC(=CC5=NC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-[8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl]-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]ethyl benzoate](/img/structure/B15208236.png)
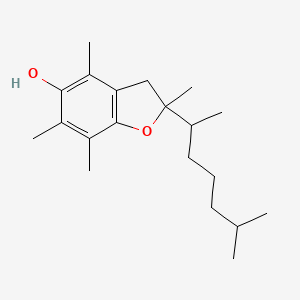
![Azeto[1,2-a]thieno[2,3-c]pyrrole](/img/structure/B15208249.png)
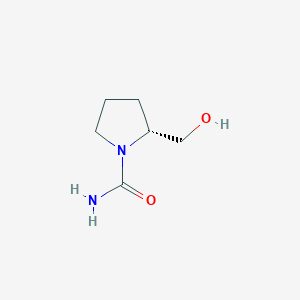
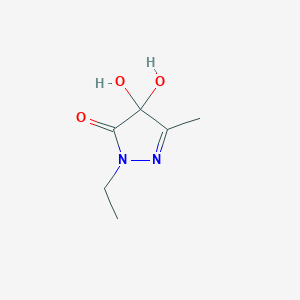

![N-(2-Azabicyclo[2.2.1]heptan-6-yl)-4-(methylthio)-1H-pyrazole-1-carboxamide](/img/structure/B15208259.png)

